A Comprehensive Technical Guide to the Physicochemical Properties of (2S,3S)-2-amino-3,4-dimethylpentanoic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of (2S,3S)-2-amino-3,4-dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3S)-2-amino-3,4-dimethylpentanoic acid, a non-proteinogenic amino acid, presents a unique structural motif of interest in medicinal chemistry and drug design. As a derivative of isoleucine, its distinct dimethyl substitution pattern at the 3 and 4 positions can significantly influence its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both theoretical insights and practical methodologies for their determination. Understanding these characteristics is paramount for its potential application in drug development, from formulation to predicting its fate within a biological system.
Molecular Structure and Identity
A clear understanding of the molecule's structure is the foundation for interpreting its physicochemical properties.
2D Structure of (2S,3S)-2-amino-3,4-dimethylpentanoic acid [1]
Core Physicochemical Properties
| Property | Value/Range | Comments and Significance in Drug Development |
| Molecular Formula | C7H15NO2 | Provides the elemental composition. |
| Molecular Weight | 145.20 g/mol [1][2] | A key parameter for calculating molar concentrations and dosage. This value is well within the range for small molecule drugs. |
| Melting Point | ~288 °C (decomposes) (for L-isoleucine) | Indicates the purity and stability of the solid form. A high melting point is typical for amino acids due to their zwitterionic nature and strong intermolecular forces. |
| Boiling Point | Data not available | Amino acids typically decompose at high temperatures before boiling. |
| pKa (Acid Dissociation Constant) | pKa1 (α-carboxyl): ~2.36 (for L-isoleucine)[3] pKa2 (α-amino): ~9.60 (for L-isoleucine)[3] | Crucial for predicting the ionization state at different physiological pHs, which in turn governs solubility, absorption, and receptor binding.[4][5][6] The α-carboxyl group will be deprotonated and negatively charged at physiological pH (~7.4), while the α-amino group will be protonated and positively charged. |
| logP (Octanol-Water Partition Coefficient) | -1.5 (Computed XLogP3)[1][2][7] | A measure of lipophilicity. A negative logP indicates that the compound is more soluble in water than in octanol (a surrogate for lipid membranes), suggesting it is hydrophilic.[8][9] Lipophilicity is a critical determinant of a drug's ability to cross cell membranes.[10][11] |
| Water Solubility | Predicted to be low and pH-dependent | As a branched-chain amino acid, its solubility is expected to be limited, especially around its isoelectric point.[12] Solubility is a critical factor for oral bioavailability, as a drug must dissolve in gastrointestinal fluids to be absorbed.[13][][15] |
The Critical Role of Physicochemical Properties in ADME
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is intimately linked to its physicochemical properties.[16][17][18] A thorough understanding of these parameters is therefore essential for predicting a compound's in vivo behavior and potential for success as a therapeutic agent.
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Absorption: The pKa of a molecule dictates its ionization state in the varying pH environments of the gastrointestinal tract.[19][20] For a compound like (2S,3S)-2-amino-3,4-dimethylpentanoic acid, which will be zwitterionic at physiological pH, absorption will likely be mediated by amino acid transporters rather than passive diffusion across lipid membranes. Its low predicted logP further supports this hypothesis.
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Distribution: Once absorbed, the distribution of a drug throughout the body is influenced by its solubility in plasma and its ability to cross biological membranes to reach its target tissues.[17] The hydrophilic nature of this amino acid (negative logP) suggests it will likely have a high volume of distribution in the aqueous compartments of the body.
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Metabolism and Excretion: While not directly determined by the physicochemical properties discussed here, factors like lipophilicity can influence the rate of metabolism. Highly lipophilic compounds are more readily taken up by hepatocytes for metabolism. The route of excretion is also influenced by solubility; water-soluble compounds are more readily eliminated by the kidneys.[6]
Experimental Protocols for Physicochemical Property Determination
To ensure scientific rigor, the determination of these properties should follow standardized and validated protocols. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.[21]
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa) are fundamental to understanding the ionization behavior of a molecule in solution. Potentiometric titration is a robust and widely used method for this purpose.
Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is the gold standard for measuring a compound's lipophilicity. The shake-flask method, though labor-intensive, provides a direct and reliable measurement.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution. After equilibration, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentrations.
Experimental Workflow for logP Determination (Shake-Flask Method)
Caption: Workflow for logP determination by the shake-flask method.
Conclusion
The physicochemical properties of (2S,3S)-2-amino-3,4-dimethylpentanoic acid, particularly its molecular weight, predicted pKa values, and low lipophilicity, provide a foundational understanding for its potential development as a therapeutic agent. While experimental data for some parameters are currently lacking, the use of data from the close structural analog L-isoleucine offers a pragmatic starting point for in silico modeling and initial formulation strategies. The detailed experimental protocols provided herein serve as a guide for the rigorous, in-house characterization of this and other novel chemical entities, ensuring the generation of high-quality, reliable data to inform critical decisions in the drug discovery and development pipeline.
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